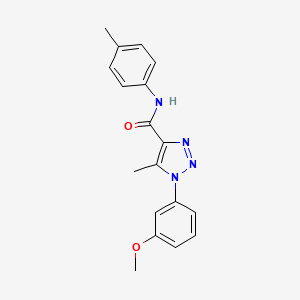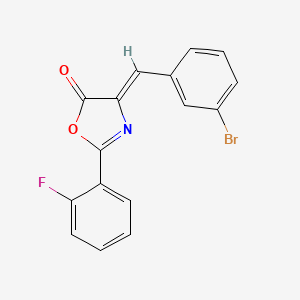![molecular formula C18H10BrClN2O2S B4852908 6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4852908.png)
6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
Descripción general
Descripción
6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones. This compound has been widely studied due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is not fully understood. However, several research articles have suggested that this compound exerts its pharmacological activities through various mechanisms. For example, the anticancer activity of this compound has been attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines. The antimicrobial activity of this compound has been attributed to its ability to disrupt the cell membrane of bacterial and fungal cells.
Biochemical and Physiological Effects:
6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In addition, this compound has been reported to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, this compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one in lab experiments is its potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities. In addition, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions for the research on 6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one. One of the future directions is the synthesis and evaluation of novel derivatives of this compound with improved pharmacological properties. Another future direction is the investigation of the mechanism of action of this compound in more detail. Furthermore, the potential use of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases should be explored. Finally, the in vivo efficacy and toxicity of this compound should be evaluated in animal models.
Aplicaciones Científicas De Investigación
6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been studied for its potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities. Several research articles have reported the synthesis and biological evaluation of this compound and its derivatives against various cancer cell lines such as breast, lung, colon, and prostate cancer. In addition, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, this compound has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
6-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O2S/c19-11-1-6-16-10(7-11)8-14(17(23)24-16)15-9-25-18(22-15)21-13-4-2-12(20)3-5-13/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSLIPXQKONKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4852839.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)
![methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B4852861.png)

![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4852879.png)
![5-{[(2,5-dimethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4852884.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B4852890.png)

![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4852923.png)